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molecular formula C12H24N2O2 B8732785 2H-Pyran-4-ol, 4-[[4-(aminomethyl)-1-piperidinyl]methyl]tetrahydro- CAS No. 847605-31-6

2H-Pyran-4-ol, 4-[[4-(aminomethyl)-1-piperidinyl]methyl]tetrahydro-

Cat. No. B8732785
M. Wt: 228.33 g/mol
InChI Key: FCQCQQKTIAAYCL-UHFFFAOYSA-N
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Patent
US07776885B2

Procedure details

To a solution of tert-butyl({1-[(4-hydroxytetrahydro-2H-pyran-4-yl)methyl]piperidin-4-yl}methyl)carbamate (50.28 g, 153 mmol) in methanol was added 4N HCl in dioxane (200 mL, 800 mmol) at room temperature. After 4 h, the volatile materials were removed by evaporation. The resulting amorphous was precipitated with diethyl ether/methanol (5:1). The precipitate was collected and added to the ice cooled 6N NaOH aq. (200 mL) gradually. The mixture was extracted with dichloromethane/methanol (10:1) for 4 times. The combined organic phase was washed with brine, dried over MgSO4 and concentrated to give 24.90 g (99%) of the title compound as pale brown amorphous.
Name
tert-butyl({1-[(4-hydroxytetrahydro-2H-pyran-4-yl)methyl]piperidin-4-yl}methyl)carbamate
Quantity
50.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2([OH:22])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH2:11][CH2:10]1)(C)(C)C.Cl.O1CCOCC1>CO>[NH2:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2([OH:22])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH2:11][CH2:10]1

Inputs

Step One
Name
tert-butyl({1-[(4-hydroxytetrahydro-2H-pyran-4-yl)methyl]piperidin-4-yl}methyl)carbamate
Quantity
50.28 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1CCN(CC1)CC1(CCOCC1)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile materials were removed by evaporation
CUSTOM
Type
CUSTOM
Details
The resulting amorphous was precipitated with diethyl ether/methanol (5:1)
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
ADDITION
Type
ADDITION
Details
added to the ice
TEMPERATURE
Type
TEMPERATURE
Details
cooled 6N NaOH aq. (200 mL) gradually
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane/methanol (10:1) for 4 times
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC1CCN(CC1)CC1(CCOCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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